1,3-Dichloroacetone-D4
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Overview
Description
1,3-Dichloroacetone-D4 is a crystalline solid . It is denser than water and insoluble in water . It is primarily used as an intermediate in the synthesis of complex multicyclic peptides .
Synthesis Analysis
1,3-Dichloroacetone-D4 is used as a reagent in the synthesis of complex multicyclic peptides . It is used as an acceptor substrate in the cross-aldol reaction with donor substrates such as acetone, cyclopentanone, and cyclohexanone .Molecular Structure Analysis
The linear formula of 1,3-Dichloroacetone-D4 is ClCH2COCH2Cl . Its molecular weight is 126.97 .Chemical Reactions Analysis
1,3-Dichloroacetone-D4 is used in the synthesis of cyclic peptides. This process involves the use of 1,3-dichloroacetone to selectively link free cysteine side-chains with an acetone-like bridge via an SN2 reaction . This reaction is used to dimerize cyclic peptide monomers to create novel bicyclic dimeric peptides .Physical And Chemical Properties Analysis
1,3-Dichloroacetone-D4 is a crystalline solid . It is denser than water and insoluble in water . It has a molecular weight of 126.97 .Scientific Research Applications
Synthesis of Bicyclic Peptides
1,3-Dichloroacetone is used as a reagent in the synthesis of complex, multicyclic peptides. It helps link free cysteine side-chains with an acetone-like bridge via an SN2 reaction, creating novel bicyclic dimeric peptides .
Proteolytic Stability Analysis
The compound has been analyzed for proteolytic stability in human serum, with one study observing a dimeric peptide fully intact after 48 hours .
Reactions with Phosphorous Nucleophiles
It serves as a substrate for Sn-type reactions with phosphorous nucleophiles like triphenylphosphine, producing ylides that are useful starting materials for further functionalizations .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-dichloro-1,1,3,3-tetradeuteriopropan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O/c4-1-3(6)2-5/h1-2H2/i1D2,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNMBRGCANLOEG-LNLMKGTHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)C([2H])([2H])Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloroacetone-D4 |
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